molecular formula C10H21NO B13524522 4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine

4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine

Cat. No.: B13524522
M. Wt: 171.28 g/mol
InChI Key: JZVCURRJVZNBAA-UHFFFAOYSA-N
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Description

4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine is an organic compound with the molecular formula C10H21NO It is characterized by the presence of a cyclopropyl group, a methoxyethyl group, and a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of cyclopropylamine with 2-methoxyethyl chloride under basic conditions to form the intermediate. This intermediate is then subjected to reductive amination with butanal to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, leading to the formation of different substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted amines.

Scientific Research Applications

4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopropyl-N-(2-ethoxyethyl)butan-1-amine
  • 4-cyclopropyl-N-(2-methoxyethyl)pentan-1-amine
  • 4-cyclopropyl-N-(2-methoxyethyl)butan-2-amine

Uniqueness

4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research and applications.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine

InChI

InChI=1S/C10H21NO/c1-12-9-8-11-7-3-2-4-10-5-6-10/h10-11H,2-9H2,1H3

InChI Key

JZVCURRJVZNBAA-UHFFFAOYSA-N

Canonical SMILES

COCCNCCCCC1CC1

Origin of Product

United States

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